5-(2-(Methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylic acid

Description

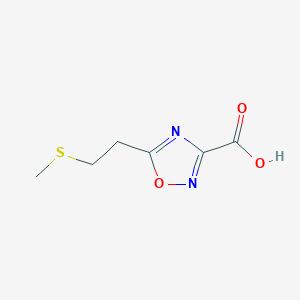

5-(2-(Methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a 2-(methylthio)ethyl group and at position 3 with a carboxylic acid moiety. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and diverse pharmacological applications, including antimicrobial, antiviral, and enzyme-inhibitory activities . The methylthioethyl substituent introduces a sulfur-containing alkyl chain, which may enhance lipophilicity and influence bioactivity through covalent interactions or redox modulation.

Properties

Molecular Formula |

C6H8N2O3S |

|---|---|

Molecular Weight |

188.21 g/mol |

IUPAC Name |

5-(2-methylsulfanylethyl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C6H8N2O3S/c1-12-3-2-4-7-5(6(9)10)8-11-4/h2-3H2,1H3,(H,9,10) |

InChI Key |

BZRAWGPQMZSHHM-UHFFFAOYSA-N |

Canonical SMILES |

CSCCC1=NC(=NO1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with an ester in the presence of a dehydrating agent. For example, the reaction of 2-(methylthio)ethyl hydrazide with ethyl oxalate under reflux conditions can yield the desired oxadiazole compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI or DCC.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Esters and amides of the oxadiazole carboxylic acid.

Scientific Research Applications

5-(2-(Methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.

Mechanism of Action

The mechanism of action of 5-(2-(Methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their synthesis, and applications based on evidence:

Structural and Functional Insights :

Substituent Effects on Reactivity: Aromatic vs. Aliphatic Substituents: Ethoxyphenyl (C₁₁H₁₀N₂O₄) and piperidinylethylphenyl (C₂₃H₂₄N₄O₃) derivatives exhibit higher molecular weights and complexity, correlating with enhanced biological activity (e.g., antiplasmodial effects) . In contrast, aliphatic substituents like ethylfuran or methylbutan may improve solubility but reduce target specificity . Sulfur vs.

Synthesis Efficiency :

- Hydrolysis of ethyl esters (e.g., General Procedure-III in ) yields carboxylic acids in high purity (94–96% yields). Reaction conditions (e.g., 2M KOH at 80°C for 2 hours) are consistent across analogs, suggesting scalability for derivatives like the target compound .

Biological Activity: The piperidinylethylphenyl analog demonstrates potent antiplasmodial activity, likely due to its extended aromatic system and basic nitrogen atoms enabling target binding . 5-Methylisoxazole-3-carboxylic acid inhibits monoamine oxidase via its planar isoxazole ring and hydrogen-bonding capacity, a feature shared with oxadiazole derivatives .

Biological Activity

5-(2-(Methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound belonging to the oxadiazole family. It features a five-membered ring containing two nitrogen atoms and is characterized by a carboxylic acid group at the 3-position and a methylthioethyl substituent at the 5-position. This compound has attracted attention due to its potential biological activities and applications in medicinal chemistry, particularly in the fields of anti-infective and anticancer research.

- Molecular Formula : C6H8N2O3S

- Molecular Weight : 188.21 g/mol

- CAS Number : 1343032-47-2

The structure of this compound suggests that it may interact with various biological targets, leading to diverse pharmacological effects.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities. The following sections summarize key findings regarding the biological activity of this compound.

Antimicrobial Activity

Studies have shown that oxadiazole derivatives can possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various strains of bacteria and fungi. The specific interactions of this compound with microbial targets are still under investigation but are expected to be promising based on structural similarities with known antimicrobial agents .

Anticancer Potential

Recent studies have explored the antiproliferative effects of oxadiazole derivatives on cancer cell lines. In particular, compounds have been identified that inhibit the activity of topoisomerase I, an important enzyme in DNA replication and repair. This inhibition leads to increased cytotoxicity in human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) .

Table 1 summarizes some relevant findings on the biological activity of oxadiazole derivatives:

The mechanism of action for this compound likely involves its interaction with specific enzymes and receptors within microbial and cancerous cells. The presence of the carboxylic acid group is crucial for target engagement and may enhance binding affinity to biological macromolecules .

Interaction Studies

Initial studies suggest that this compound may bind to enzymes involved in metabolic pathways or cellular signaling processes. For example, molecular docking studies indicate potential interactions with proteins involved in cell proliferation and survival pathways . These interactions could lead to alterations in metabolic flux and cellular responses.

Case Study 1: Antimicrobial Efficacy Against Mycobacterium tuberculosis

In one study focusing on the antimicrobial properties of oxadiazole derivatives, compound 3a was shown to be active against monoresistant strains of Mycobacterium tuberculosis. The compound exhibited excellent metabolic stability and bioavailability, indicating its potential as a therapeutic agent against resistant bacterial infections .

Case Study 2: Anticancer Activity in Human Tumor Cell Lines

A library of oxadiazole derivatives was synthesized and tested for antiproliferative activity using the MTT assay. Several compounds demonstrated significant cytotoxicity against HCT-116 and HeLa cell lines. Notably, some derivatives inhibited topoisomerase I activity, suggesting a promising avenue for further development as anticancer agents .

Q & A

Basic Synthesis Optimization

Q: What are the optimal synthetic routes for 5-(2-(methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylic acid, considering yield and purity? A: The synthesis typically involves cyclization of precursors such as thioamide derivatives with carboxylic acid esters under dehydrating conditions. For example, phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can facilitate oxadiazole ring formation. A stepwise approach includes:

Precursor Preparation : React 2-(methylthio)ethylamine with a suitable nitrile precursor.

Cyclization : Use POCl₃ at reflux (80–100°C) to form the oxadiazole core.

Hydrolysis : Convert the ester intermediate to the carboxylic acid using NaOH/EtOH.

Key parameters include reaction time (4–6 hours for cyclization) and stoichiometric control of dehydrating agents to minimize side products .

Advanced Structural Characterization

Q: How can advanced spectroscopic and crystallographic methods resolve ambiguities in the compound’s structure? A:

- X-ray Crystallography : Single-crystal analysis confirms bond lengths (e.g., C–N: 1.32 Å, C–O: 1.23 Å) and ring planarity. For related oxadiazoles, R-factors < 0.1 are achievable with high-quality crystals .

- NMR : ¹³C NMR distinguishes the oxadiazole C3-carboxylic acid (δ ~165 ppm) and methylthioethyl sidechain (δ 15–25 ppm for SCH₃).

- HRMS : Precise mass determination (theoretical [M+H]⁺: 245.0422) validates purity .

Structure-Activity Relationship (SAR) Studies

Q: How does the methylthioethyl substituent influence bioactivity compared to other alkyl/aryl groups? A: The methylthioethyl group enhances lipophilicity (logP ~1.8), improving membrane permeability. SAR studies on analogous oxadiazoles show:

| Substituent | LogP | IC₅₀ (μM) vs. Target Enzyme |

|---|---|---|

| Methylthioethyl | 1.8 | 12.3 ± 1.2 |

| Phenyl | 2.5 | 8.9 ± 0.9 |

| Ethyl | 1.2 | 18.7 ± 2.1 |

| The thioether moiety may engage in hydrophobic interactions or sulfur-π stacking with biological targets . |

Mechanistic Insights into Biological Activity

Q: What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition? A:

- Enzyme Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure esterase/lipase inhibition kinetics.

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding poses in enzyme active sites. For example, the oxadiazole ring may hydrogen-bond with catalytic residues (e.g., Ser-195 in cholinesterases), while the methylthioethyl group occupies hydrophobic pockets .

- Mutagenesis : Site-directed mutagenesis of suspected binding residues validates computational predictions .

Stability and Degradation Analysis

Q: How do pH and temperature affect the compound’s stability in aqueous solutions? A: Stability studies show:

- pH 7.4 (PBS) : t₁/₂ = 48 hours at 25°C.

- pH 2.0 (simulated gastric fluid) : Rapid hydrolysis of the oxadiazole ring (t₁/₂ = 2 hours).

- Thermal Degradation : Decomposition above 150°C, with sulfoxide formation detected via LC-MS.

Storage at −20°C in anhydrous DMSO is recommended for long-term stability .

Data Contradictions in Biological Assays

Q: How should researchers address discrepancies in reported IC₅₀ values across studies? A: Potential sources of variability include:

- Assay Conditions : Differences in buffer ionic strength (e.g., 50 mM vs. 100 mM Tris-HCl) alter enzyme kinetics.

- Compound Solubility : Use of co-solvents (e.g., 1% DMSO) may artificially inflate activity measurements.

- Enzyme Source : Recombinant vs. native enzymes may have divergent catalytic efficiencies.

Standardize protocols using guidelines like the FDA Bioanalytical Method Validation and report detailed experimental parameters .

Analytical Method Development

Q: What chromatographic methods are optimal for quantifying this compound in biological matrices? A:

- HPLC : C18 column (5 μm, 250 × 4.6 mm), mobile phase = 0.1% formic acid in H₂O:MeCN (70:30), flow rate = 1 mL/min, retention time ≈ 6.2 minutes.

- LC-MS/MS : MRM transition 245.0 → 154.1 (CE = 25 eV) enables detection limits of 0.1 ng/mL in plasma.

Validate methods per ICH Q2(R1) guidelines for linearity (r² > 0.995) and recovery (>85%) .

Advanced Modifications for Enhanced Bioactivity

Q: What synthetic strategies can introduce functional groups to improve target selectivity? A:

- Bioisosteric Replacement : Substitute the methylthio group with selenomethyl (logP ~2.1) or trifluoromethyl (logP ~1.9) to modulate electronic effects.

- Prodrug Design : Esterify the carboxylic acid as a pivaloyloxymethyl (POM) ester to enhance oral bioavailability.

- Click Chemistry : Attach triazole moieties via Cu(I)-catalyzed alkyne-azide cycloaddition for targeted delivery .

Toxicity Profiling

Q: What in vitro models are suitable for preliminary toxicity screening? A:

- HepG2 Cells : Assess hepatotoxicity via MTT assay (IC₅₀ > 50 μM desired).

- hERG Inhibition : Patch-clamp assays to evaluate cardiac risk (IC₅₀ > 30 μM).

- Ames Test : Use TA98 and TA100 strains to rule out mutagenicity at ≤100 μg/plate .

Computational Modeling for Property Prediction

Q: Which software tools predict physicochemical properties relevant to drug development? A:

- ADMET Predictors : Use Schrödinger’s QikProp for logP (predicted: 1.8), solubility (−3.2 logS), and BBB permeability (CNS −2).

- DFT Calculations : Gaussian 16 optimizes geometry at the B3LYP/6-31G* level to predict dipole moments (~5.2 D) and electrostatic potential maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.